molecular formula C4H7NO B107914 (R)-3-Hydroxybutanenitrile CAS No. 125103-95-9

(R)-3-Hydroxybutanenitrile

Cat. No.: B107914
CAS No.: 125103-95-9
M. Wt: 85.1 g/mol
InChI Key: BYJAJQGCMSBKPB-SCSAIBSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-3-Hydroxybutanenitrile is an organic compound with the molecular formula C4H7NO It is a chiral molecule, meaning it has a specific three-dimensional arrangement that makes it non-superimposable on its mirror image

Scientific Research Applications

®-3-Hydroxybutanenitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.

    Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

®-3-Hydroxybutanenitrile can be synthesized through several methods. One common approach involves the asymmetric reduction of 3-oxobutanenitrile using chiral catalysts. This method ensures the production of the ®-enantiomer with high enantiomeric purity. Another method involves the hydrocyanation of ®-3-hydroxybutanal, which can be obtained through the reduction of ®-3-hydroxybutanoic acid.

Industrial Production Methods

In industrial settings, the production of ®-3-Hydroxybutanenitrile often involves the use of biocatalysts. Enzymes such as nitrile hydratases and nitrilases can be employed to convert precursor compounds into the desired product. These biocatalytic processes are advantageous due to their high specificity, mild reaction conditions, and environmentally friendly nature.

Chemical Reactions Analysis

Types of Reactions

®-3-Hydroxybutanenitrile undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 3-oxobutanenitrile.

    Reduction: It can be reduced to produce ®-3-hydroxybutylamine.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like halides or amines can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: 3-oxobutanenitrile

    Reduction: ®-3-hydroxybutylamine

    Substitution: Various substituted derivatives depending on the nucleophile used

Mechanism of Action

The mechanism of action of ®-3-Hydroxybutanenitrile depends on its specific application. In biological systems, it can interact with enzymes and receptors, influencing various biochemical pathways. For example, as a chiral building block, it can be incorporated into larger molecules that target specific proteins or enzymes, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    (S)-3-Hydroxybutanenitrile: The enantiomer of ®-3-Hydroxybutanenitrile, with similar chemical properties but different biological activity.

    3-Hydroxybutanoic acid: A related compound with a carboxylic acid group instead of a nitrile group.

    3-Oxobutanenitrile: The oxidized form of ®-3-Hydroxybutanenitrile.

Uniqueness

®-3-Hydroxybutanenitrile is unique due to its chiral nature, which makes it valuable in asymmetric synthesis. Its ability to undergo various chemical reactions and serve as a versatile building block further enhances its importance in research and industrial applications.

Properties

IUPAC Name

(3R)-3-hydroxybutanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO/c1-4(6)2-3-5/h4,6H,2H2,1H3/t4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYJAJQGCMSBKPB-SCSAIBSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

85.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-3-Hydroxybutanenitrile
Reactant of Route 2
(R)-3-Hydroxybutanenitrile
Reactant of Route 3
Reactant of Route 3
(R)-3-Hydroxybutanenitrile
Reactant of Route 4
Reactant of Route 4
(R)-3-Hydroxybutanenitrile
Reactant of Route 5
Reactant of Route 5
(R)-3-Hydroxybutanenitrile
Reactant of Route 6
Reactant of Route 6
(R)-3-Hydroxybutanenitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.